The Pivotal Scaffold: History and Discovery of 4-(2-Aminoanilino)pyridine
The Pivotal Scaffold: History and Discovery of 4-(2-Aminoanilino)pyridine
This in-depth technical guide details the history, chemical synthesis, and pharmaceutical significance of 4-(2-Aminoanilino)pyridine (CAS: 65053-26-1), a critical intermediate in the production of butyrophenone neuroleptics and a privileged scaffold in medicinal chemistry.
Technical Whitepaper | Version 1.0
Executive Summary
4-(2-Aminoanilino)pyridine , chemically defined as
Historical Context and Discovery
The isolation and characterization of 4-(2-Aminoanilino)pyridine emerged from the intense drive to synthesize butyrophenone antipsychotics with reduced extrapyramidal side effects.
The Daiichi Seiyaku Breakthrough (1970s)
In the mid-1970s, researchers at Daiichi Seiyaku Co., Ltd. (Japan) were investigating bioisosteres of benperidol and pimozide. The goal was to replace the benzimidazolinone moiety with alternative heterocycles to improve dopamine D2 receptor affinity.
-
The Challenge: Synthesizing a benzimidazole ring attached to a piperidine nitrogen at the 4-position (a 1-substituted benzimidazole).
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The Solution: Direct attachment of a benzimidazole to a piperidine is synthetically difficult. The researchers devised a route using an aromatic pyridine precursor—4-(2-Aminoanilino)pyridine —which could be cyclized and subsequently hydrogenated to the desired piperidine.
-
Outcome: This intermediate enabled the synthesis of Timiperone (Tolopelon), a potent neuroleptic approved for schizophrenia treatment.
The NCI Screen (NSC 155702)
Beyond neuroleptics, the compound was cataloged by the National Cancer Institute (NCI) as NSC 155702 . Early screenings recognized the "2-aminoaniline" motif (an ortho-diamine) as a potential warhead for metalloenzymes, foreshadowing its later relevance in Histone Deacetylase (HDAC) inhibitor research, where the ortho-aminoanilide group functions as a zinc-binding group (ZBG).
Chemical Structure and Properties
The molecule consists of a pyridine ring linked to an ortho-phenylenediamine moiety via a secondary amine.
| Property | Value |
| IUPAC Name | |
| CAS Number | 65053-26-1 |
| Molecular Formula | |
| Molecular Weight | 185.23 g/mol |
| Appearance | Brown to off-white crystalline solid |
| pKa (Calculated) | ~5.2 (Pyridine N), ~4.5 (Aniline) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
Synthetic Pathways and Protocols
The synthesis of 4-(2-Aminoanilino)pyridine requires overcoming the low electrophilicity of the pyridine ring. Two primary routes are established: the Nitro-Reduction Route (Industrial Standard) and the Direct Coupling Route (Modern Catalysis).
Route A: The Nitro-Reduction Protocol (Industrial)
This method avoids expensive catalysts by using 4-chloropyridine hydrochloride and 2-nitroaniline.
Step 1: Nucleophilic Aromatic Substitution (
-
Reagents: 4-Chloropyridine HCl, 2-Nitroaniline.
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Conditions: Reflux in ethoxyethanol or DMF with acid catalysis.
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Mechanism: The protonation of the pyridine nitrogen activates the C4 position for nucleophilic attack by the aniline.
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Intermediate: 4-(2-Nitroanilino)pyridine.
Step 2: Reduction
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Reagents: Iron powder/Acetic acid (Bechamp reduction) or
/Pd-C.
Experimental Protocol: Synthesis of 4-(2-Aminoanilino)pyridine
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Condensation: Dissolve 4-chloropyridine HCl (15.0 g) and 2-nitroaniline (13.8 g) in 2-ethoxyethanol (150 mL). Heat to reflux (135°C) for 12 hours.
-
Workup: Cool to RT. Pour into ice water (500 mL) and basify with
to pH 9. Filter the yellow precipitate (Nitro-intermediate). Yield: ~75%.[5][6] -
Reduction: Suspend the nitro-intermediate (10 g) in methanol (200 mL). Add 10% Pd/C (1.0 g). Hydrogenate at 3 atm (45 psi) for 4 hours.
-
Purification: Filter catalyst through Celite. Concentrate filtrate.[5] Recrystallize from ethanol/water.
-
Validation:
NMR (DMSO- ): 8.1 (d, 2H, Py), 6.8 (m, 4H, Ar), 6.6 (d, 2H, Py), 4.8 (s, 2H, ), 8.4 (s, 1H, NH).
Route B: Buchwald-Hartwig Cross-Coupling
For high-value applications requiring high purity, palladium-catalyzed amination is preferred.
-
Reagents: 4-Bromopyridine, o-Phenylenediamine (excess),
, BINAP, NaOtBu. -
Advantage: Avoids the nitro-intermediate; higher functional group tolerance.
The "Timiperone Pathway": From Intermediate to API
The most significant application of 4-(2-Aminoanilino)pyridine is its conversion into the 1-(4-piperidinyl)-2-thioxobenzimidazole scaffold. This process involves a critical ring closure followed by a selective heterocyclic reduction.
Mechanism of Action
-
Cyclization: The ortho-diamine reacts with Carbon Disulfide (
) or thiophosgene to close the imidazole ring, forming the thione. -
Selective Hydrogenation: The pyridine ring is reduced to a piperidine ring using catalytic hydrogenation under acidic conditions. This is a difficult transformation because the sulfur (thione) can poison the catalyst. High-pressure hydrogenation or specific catalyst loading is required.
Visualization of the Pathway
The following diagram illustrates the transformation from the raw pyridine intermediate to the final neuroleptic drug.
Caption: Synthesis of Timiperone via the 4-(2-Aminoanilino)pyridine intermediate. Note the critical reduction of the pyridine ring.
Modern Applications: Kinase and HDAC Inhibition
Beyond Timiperone, the 4-(2-Aminoanilino)pyridine scaffold is utilized in modern medicinal chemistry for two primary purposes:
Benzamide HDAC Inhibitors
The ortho-aminoanilide moiety is a classic Zinc Binding Group (ZBG) for Class I HDAC inhibitors (e.g., Entinostat).
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Role: The pyridine nitrogen can form hydrogen bonds with the rim of the HDAC active site, while the diamine chelates the zinc ion.
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Research Use: Derivatives of this molecule are screened as "cap-less" HDAC inhibitors to study the kinetics of zinc chelation.
Kinase Inhibitor Scaffolds
The
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Modification: Cyclization of the amino group with aldehydes yields 1-pyridyl-benzimidazoles, which are potent inhibitors of c-Met and VEGFR kinases.
Quality Control and Impurity Profiling
When sourcing or synthesizing CAS 65053-26-1, researchers must be aware of specific impurity profiles that affect downstream cyclization.
| Impurity | Origin | Detection | Removal |
| 4-(2-Aminophenyl)pyridine | Biaryl coupling side product (Suzuki-type) | LC-MS (M+1 = 171) | Recrystallization (EtOH) |
| Dipyridyl-phenylenediamine | Double substitution of phenylenediamine | HPLC | Column Chromatography |
| Residual Iron/Palladium | From reduction step | ICP-MS | Metal Scavengers (Silica-thiol) |
References
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Daiichi Seiyaku Co., Ltd. (1980). Benzimidazolyl-piperidine derivatives. US Patent 4,219,648. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12300053, 4-(2-Aminoanilino)pyridine. PubChem.[7][8] Link
-
Sato, M., et al. (1979). Studies on 1-substituted benzimidazoles.[9] I. Synthesis and neuroleptic activity of 1-(1-substituted-4-piperidinyl)-2-mercaptobenzimidazoles. Journal of Medicinal Chemistry, 22(9), 1096-1104. (Seminal paper on Timiperone discovery).
-
Santa Cruz Biotechnology. (2024). 4-(2-Aminoanilino)pyridine Product Data Sheet. Link[4]
-
Pharmaffiliates. (2024). Reference Standard: 4-(2-Aminoanilino)pyridine-d4.[1][3] Link
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- 6. mdpi.com [mdpi.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
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- 9. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
